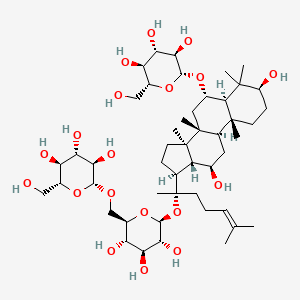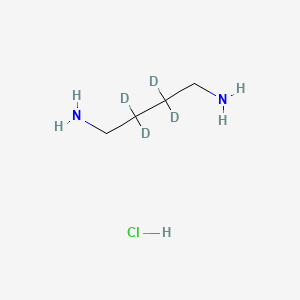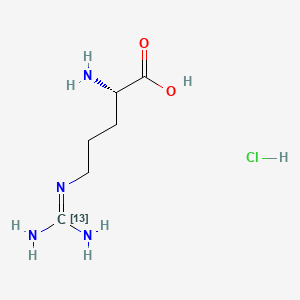
L-Arginine-13C hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine-13C hydrochloride is a stable isotope-labeled compound of L-Arginine hydrochloride. It is specifically labeled with carbon-13, a non-radioactive isotope of carbon. This compound is primarily used in scientific research as a tracer for studying metabolic pathways and protein synthesis. L-Arginine hydrochloride itself is known for being a nitrogen donor in the synthesis of nitric oxide, a potent vasodilator .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-13C hydrochloride involves the incorporation of carbon-13 into the L-Arginine molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of L-Arginine. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the chemical properties of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized to achieve high yields and purity, often exceeding 99%. The compound is then purified and crystallized to obtain the final product. The production process also includes stringent quality control measures to ensure the consistency and reliability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide and L-citrulline.
Reduction: It can be reduced under specific conditions to form other derivatives.
Substitution: It can undergo substitution reactions where the amino or guanidino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric oxide synthase for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include nitric oxide, L-citrulline, and various substituted derivatives of L-Arginine. These products are often used in further research to study metabolic pathways and protein synthesis .
Aplicaciones Científicas De Investigación
L-Arginine-13C hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studying chemical reactions and metabolic pathways.
Biology: It is used to study protein synthesis and metabolic processes in cells.
Medicine: It is used in research related to cardiovascular health, as it is a precursor for nitric oxide synthesis.
Industry: It is used in the production of labeled compounds for research and development purposes
Mecanismo De Acción
L-Arginine-13C hydrochloride exerts its effects primarily through its role as a nitrogen donor in the synthesis of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets of nitric oxide include guanylate cyclase, which is activated to produce cyclic GMP, leading to vasodilation and other downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine-13C6 hydrochloride: Another carbon-13 labeled variant of L-Arginine.
L-Arginine-15N hydrochloride: Labeled with nitrogen-15 instead of carbon-13.
L-Arginine-13C6,15N4 hydrochloride: Labeled with both carbon-13 and nitrogen-15
Uniqueness
L-Arginine-13C hydrochloride is unique due to its specific labeling with carbon-13, making it particularly useful for tracing carbon atoms in metabolic studies. This specificity allows researchers to study the incorporation and metabolism of carbon atoms in various biochemical pathways, providing valuable insights into cellular processes .
Propiedades
Fórmula molecular |
C6H15ClN4O2 |
|---|---|
Peso molecular |
211.65 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(diamino(113C)methylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i6+1; |
Clave InChI |
KWTQSFXGGICVPE-QHHRSMDYSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)CN=[13C](N)N.Cl |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


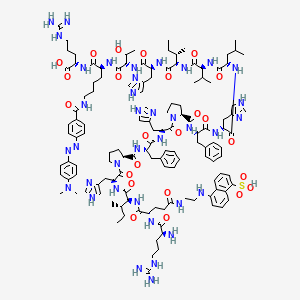
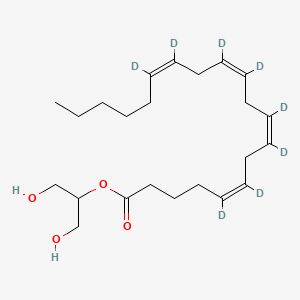
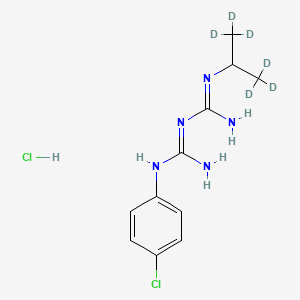

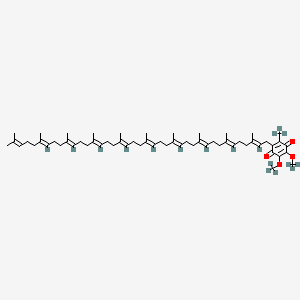

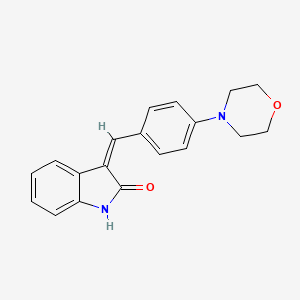
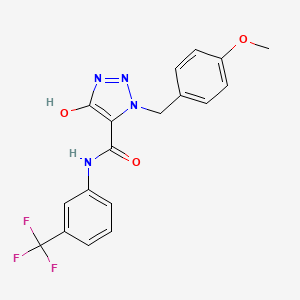
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
